Cas no 920116-59-2 (2-{2-(4-methylphenoxy)ethylsulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole)
2-{2-(4-methylphenoxy)ethylsulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
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- 2-[[2-(4-Methylphenoxy)ethyl]thio]-1-(2-propyn-1-yl)-1H-benzimidazole
- 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole
- 4-methyl-1-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene
- 1-(prop-2-yn-1-yl)-2-((2-(p-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole
- 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
- Z1007027774
- 920116-59-2
- STK914245
- 2-[2-(4-methylphenoxy)ethylsulfanyl]-1-prop-2-ynylbenzimidazole
- AKOS000275239
- F3320-0760
- 2-{2-(4-methylphenoxy)ethylsulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
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- Inchi: 1S/C19H18N2OS/c1-3-12-21-18-7-5-4-6-17(18)20-19(21)23-14-13-22-16-10-8-15(2)9-11-16/h1,4-11H,12-14H2,2H3
- InChI Key: SRLXGUFTRATBKQ-UHFFFAOYSA-N
- SMILES: S(CCOC1C=CC(C)=CC=1)C1=NC2C=CC=CC=2N1CC#C
Computed Properties
- Exact Mass: 322.11398438g/mol
- Monoisotopic Mass: 322.11398438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 413
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 52.4Ų
Experimental Properties
- Density: 1.12±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 507.2±60.0 °C(Predicted)
- pka: 3.64±0.10(Predicted)
2-{2-(4-methylphenoxy)ethylsulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole Pricemore >>
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| Life Chemicals | F3320-0760-2μmol |
2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole |
920116-59-2 | 90%+ | 2μmol |
$57.0 | 2023-08-08 | |
| Life Chemicals | F3320-0760-5μmol |
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| Life Chemicals | F3320-0760-10μmol |
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| Life Chemicals | F3320-0760-20μmol |
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920116-59-2 | 90%+ | 20μmol |
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| Life Chemicals | F3320-0760-1mg |
2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole |
920116-59-2 | 90%+ | 1mg |
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| Life Chemicals | F3320-0760-2mg |
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| Life Chemicals | F3320-0760-4mg |
2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole |
920116-59-2 | 90%+ | 4mg |
$66.0 | 2023-08-08 | |
| Life Chemicals | F3320-0760-5mg |
2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole |
920116-59-2 | 90%+ | 5mg |
$69.0 | 2023-08-08 | |
| Life Chemicals | F3320-0760-10mg |
2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole |
920116-59-2 | 90%+ | 10mg |
$79.0 | 2023-08-08 |
2-{2-(4-methylphenoxy)ethylsulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2-{2-(4-methylphenoxy)ethylsulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
Comprehensive Overview of 2-{2-(4-methylphenoxy)ethylsulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole (CAS No. 920116-59-2)
2-{2-(4-methylphenoxy)ethylsulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole (CAS No. 920116-59-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This benzodiazole derivative is characterized by the presence of a prop-2-yn-1-yl group and a 4-methylphenoxyethylsulfanyl moiety, which contribute to its reactivity and functional versatility. Researchers are increasingly exploring its role in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
The compound's molecular structure, featuring a benzodiazole core, aligns with current trends in small-molecule drug design, a hot topic in 2024 as the pharmaceutical industry seeks novel therapeutics for complex diseases. Its sulfanyl and alkynyl functional groups make it a valuable intermediate in click chemistry, a technique widely discussed in AI-driven research forums for its efficiency in bioconjugation. Users frequently search for terms like "CAS 920116-59-2 applications" or "benzodiazole derivatives in medicine," reflecting growing interest in its practical uses.
From a synthetic chemistry perspective, 2-{2-(4-methylphenoxy)ethylsulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole exemplifies modern strategies for heterocyclic compound optimization. Its methylphenoxy side chain enhances lipid solubility, a property highly relevant to bioavailability improvements—a key focus area in recent PubMed-indexed studies. Laboratories working on cancer target modulation often investigate similar structures, as evidenced by Google Scholar metrics showing rising searches for "benzodiazole-based inhibitors."
Environmental and regulatory aspects of this compound are also noteworthy. Unlike many high-risk chemicals, 920116-59-2 demonstrates favorable stability profiles under standard handling conditions, making it suitable for sustainable chemistry initiatives. This aligns with 2024's emphasis on green synthetic pathways, a trending topic among chemistry professionals searching for "eco-friendly heterocycle synthesis." Analytical methods such as HPLC and LC-MS are typically employed for its characterization, addressing another common query: "how to analyze CAS 920116-59-2 purity."
In material science applications, the prop-2-yn-1-yl group enables covalent bonding to surfaces through azide-alkyne cycloaddition, a technique revolutionizing biosensor development. Patent databases reveal growing IP activity around related structures, particularly for diagnostic device coatings. This connects to frequent industry searches like "benzodiazole surface functionalization" and "920116-59-2 material properties," highlighting its cross-disciplinary relevance.
Quality control protocols for 2-{2-(4-methylphenoxy)ethylsulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involve rigorous spectroscopic validation (1H/13C NMR, FT-IR) and chromatographic purity assessments. These procedures address laboratory professionals' top concerns about "compound characterization standards"—a frequently searched phrase in analytical chemistry circles. The compound's shelf life and storage conditions (typically 2-8°C under inert atmosphere) are also critical data points for procurement specialists.
Emerging research suggests potential utility of this benzodiazole derivative in photodynamic therapy applications, owing to its conjugated π-electron system. This aligns with 2024's surge in "light-activated therapeutics" searches across scientific platforms. Computational chemistry studies predict favorable binding affinities for certain enzyme targets, making it a subject of virtual screening projects—another area experiencing increased AI-powered research activity.
Supply chain dynamics for CAS 920116-59-2 reflect broader trends in fine chemical distribution, with current market analyses showing stable availability through major specialty chemical providers. This addresses common procurement questions like "where to buy 920116-59-2" while maintaining compliance with international shipping regulations. The compound's non-hazardous classification (under standard safety assessments) facilitates global research collaboration.
Future directions for this compound class may involve structure-activity relationship (SAR) studies to optimize pharmacological profiles—a subject generating substantial discussion in recent medicinal chemistry conferences. The methylphenoxyethylsulfanyl moiety in particular offers opportunities for lead compound diversification, a strategy increasingly important in addressing drug resistance challenges. These aspects respond to trending queries about "next-gen benzodiazole modifications" in academic search engines.
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